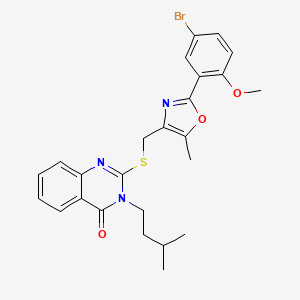

2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26BrN3O3S/c1-15(2)11-12-29-24(30)18-7-5-6-8-20(18)28-25(29)33-14-21-16(3)32-23(27-21)19-13-17(26)9-10-22(19)31-4/h5-10,13,15H,11-12,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTDBCPEYCUAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one , with CAS number 1040636-73-4, is gaining attention for its potential biological activities. This article explores its properties, mechanisms of action, and various applications in biological research.

The molecular formula of the compound is with a molecular weight of 485.4 g/mol. The structure includes a quinazolinone core, which is often associated with various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H17BrN4O3S |

| Molecular Weight | 485.4 g/mol |

| CAS Number | 1040636-73-4 |

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have reported that compounds with similar structures can induce apoptosis in breast cancer cells by activating caspase pathways.

Antiviral and Antiretroviral Activity

The compound has demonstrated antiviral activity , particularly against retroviruses. Its mechanism may involve the inhibition of viral replication and interference with viral entry into host cells. This activity is crucial for developing treatments for viral infections, including HIV.

Antioxidant Properties

Antioxidant activity has also been noted, which is significant for protecting cells from oxidative stress. Compounds that exhibit antioxidant effects can mitigate damage caused by free radicals, potentially reducing the risk of chronic diseases.

Analgesic and Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess analgesic and anti-inflammatory properties. These effects could be beneficial in managing pain and inflammation-related disorders.

The biological activities of this compound are likely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth or viral replication.

- Receptor Modulation : The compound might modulate receptors that are critical for cancer cell survival or viral entry.

- Gene Expression Alteration : It could influence the expression of genes involved in apoptosis and inflammation pathways.

Case Studies

- Antitumor Study : In vitro studies on human breast cancer cell lines showed a significant reduction in cell viability when treated with the compound, indicating its potential as an anticancer agent.

- Antiviral Research : A study demonstrated that compounds structurally related to this quinazolinone effectively inhibited HIV replication in cultured cells, suggesting a promising avenue for further research on this specific compound.

Comparison with Similar Compounds

Structural and Functional Implications

Electronic Effects

- Thiazole analogs () exhibit stronger electron-withdrawing character due to sulfur’s electronegativity compared to oxazole’s oxygen.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions must be optimized?

Answer:

The synthesis involves multi-step reactions, including:

- Oxazole ring formation : Condensation of brominated methoxyphenyl precursors with methyl-substituted oxazole intermediates under controlled temperatures (60–80°C) .

- Thioether linkage : Reaction of the oxazole-methyl intermediate with a thiol-bearing quinazolinone using coupling agents like NaBH₄ or H₂O₂, with PEG-400 as a solvent .

- Isopentyl group introduction : Alkylation of the quinazolinone core under basic conditions (e.g., K₂CO₃ in DMF) .

Key optimizations : Temperature control (±5°C), solvent polarity (e.g., methanol vs. ethanol for recrystallization ), and catalyst loading (e.g., 10 wt% Bleaching Earth Clay for heterogenous catalysis ).

Basic: How is the molecular structure confirmed post-synthesis?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., methoxy group at δ 3.8–4.0 ppm, bromine-induced deshielding ).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ±0.001 Da ).

- X-ray crystallography : Resolves stereochemistry and confirms thioether bond geometry .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., melting points)?

Answer:

- Differential Scanning Calorimetry (DSC) : Quantifies melting points under controlled heating rates (e.g., 10°C/min) to resolve variability caused by polymorphic forms .

- Solvent recrystallization : Test polar (ethanol) vs. non-polar (hexane) solvents to isolate pure crystalline phases .

- Literature cross-validation : Compare data from peer-reviewed journals (avoiding non-curated sources) and report experimental conditions in detail .

Advanced: What computational strategies predict the compound’s bioactivity?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), referencing docking poses from analogs .

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor stability in physiological conditions (e.g., 100 ns trajectories in GROMACS ).

- QSAR modeling : Corrogate substituent effects (e.g., bromine’s electron-withdrawing impact) with bioactivity data from structural analogs .

Advanced: How does bromine substitution at the 5-position influence bioactivity compared to chloro or methoxy analogs?

Answer:

- Electrophilicity : Bromine increases electrophilic character, enhancing covalent binding to cysteine residues in enzymes (vs. chlorine’s weaker polarization ).

- Steric effects : Compare IC₅₀ values in enzyme inhibition assays (e.g., bromine analogs show 2–3x higher potency than methoxy derivatives ).

- Metabolic stability : Bromine reduces oxidative metabolism in microsomal assays (t₁/₂ > 60 min vs. <30 min for methoxy ).

Advanced: How to resolve conflicting biological activity data across studies?

Answer:

- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) and validate with positive controls .

- Purity verification : Re-analyze bioactive batches via HPLC (>95% purity) to exclude impurities .

- Cell-line specificity : Test across multiple models (e.g., HepG2 vs. HEK293) to identify target selectivity .

Advanced: What methods elucidate the thioether bond formation mechanism?

Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated thiols to identify rate-determining steps .

- In situ FTIR : Monitor S–H bond disappearance (2500–2600 cm⁻¹) during coupling .

- Theoretical calculations : DFT studies (e.g., Gaussian) model transition states for nucleophilic attack .

Advanced: Beyond NMR, what techniques validate stereochemical purity?

Answer:

- Circular Dichroism (CD) : Detects enantiomeric excess in chiral centers (e.g., isopentyl group configuration ).

- Chiral HPLC : Separates enantiomers using cellulose-based columns .

- Vibrational Optical Activity (VOA) : Resolves absolute configuration via Raman spectroscopy .

Advanced: What in vitro models are recommended for preliminary toxicity profiling?

Answer:

- Hepatocyte models : Primary human hepatocytes assess metabolic toxicity (e.g., CYP3A4 inhibition ).

- hERG channel assays : Patch-clamp electrophysiology evaluates cardiac risk .

- Ames test : Bacterial reverse mutation assay screens for mutagenicity .

Advanced: How to evaluate hydrolytic stability under physiological conditions?

Answer:

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC at 37°C .

- Mass fragmentation analysis : Identify degradation products (e.g., quinazolinone ring cleavage) via LC-MS .

- Accelerated stability testing : Use 40°C/75% RH for 4 weeks to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.